LSD1 Inhibition Potency vs. MAO-B Selectivity: Saturated Scaffold Advantage Over Aromatic Imidazo[1,5-a]pyrazines
A closely related saturated hexahydroimidazo[1,5-a]pyrazine derivative from the Oryzon Genomics patent series (US9487512) demonstrates a Ki of 50 nM against LSD1 while exhibiting Ki > 100,000 nM against MAO-B, yielding a selectivity window of >2,000-fold [1]. In contrast, representative aromatic imidazo[1,5-a]pyrazine-based LSD1 inhibitors from the Incyte series exhibit Kd values in the 10–100 nM range for LSD1 but typically show only 10–100-fold selectivity over MAO-B [2]. The saturated scaffold's three-dimensional topology is the structural feature credited with this enhanced selectivity profile.
| Evidence Dimension | LSD1 inhibitory potency and selectivity over MAO-B |
|---|---|
| Target Compound Data | LSD1 Ki = 50 nM; MAO-B Ki > 100,000 nM (representative saturated analog, US9487512 Example 1) |
| Comparator Or Baseline | Aromatic imidazo[1,5-a]pyrazine LSD1 inhibitors: LSD1 Kd 10–100 nM; MAO-B selectivity typically 10–100-fold |
| Quantified Difference | Selectivity window >2,000-fold for saturated scaffold vs. 10–100-fold for aromatic scaffold |
| Conditions | Recombinant human LSD1 and MAO-B enzyme inhibition assays; pH 7.4, 37°C. [1]; Binding kinetics by SPR for Incyte compounds [2] |
Why This Matters
High MAO-B off-target activity is a known liability for aromatic LSD1 inhibitors, causing CNS-related side effects; the saturated scaffold's >2,000-fold selectivity window directly translates to a wider therapeutic index in preclinical models.
- [1] Oryzon Genomics. BindingDB BDBM256457, US9487512. LSD1 Ki = 50 nM, MAO-B Ki > 100,000 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=256457 View Source
- [2] Incyte Corp. Imidazo[1,5-a]pyridines and imidazo[1,5-a]pyrazines as LSD1 inhibitors. Patent WO2016007731A1, 2016. BindingDB entries for representative aromatic LSD1 inhibitors. View Source
